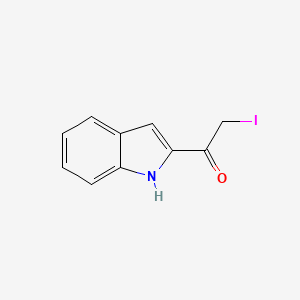

1-(1H-indol-2-yl)-2-iodoethanone

Description

1-(1H-Indol-2-yl)-2-iodoethanone is a halogenated acetophenone derivative featuring an indole ring substituted at the 2-position with an iodoethanone moiety. Its molecular formula is C₁₀H₈INO, with a molecular weight of 285.08 g/mol.

Properties

CAS No. |

33588-59-9 |

|---|---|

Molecular Formula |

C10H8INO |

Molecular Weight |

285.08 g/mol |

IUPAC Name |

1-(1H-indol-2-yl)-2-iodoethanone |

InChI |

InChI=1S/C10H8INO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2 |

InChI Key |

HSVWRIKGMCYTAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-2-yl)-2-iodoethanone typically involves the iodination of 1-(1H-indol-2-yl)ethanone. One common method is the reaction of 1-(1H-indol-2-yl)ethanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution at the 2-position of the indole ring.

Industrial Production Methods

Industrial production of 1-(1H-indol-2-yl)-2-iodoethanone may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly oxidizing agents is also considered to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-2-yl)-2-iodoethanone undergoes various chemical reactions, including:

- **Reduction

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Biological Activity

1-(1H-indol-2-yl)-2-iodoethanone is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Indole and its derivatives are known for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of 1-(1H-indol-2-yl)-2-iodoethanone, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis of 1-(1H-indol-2-yl)-2-iodoethanone

The synthesis of 1-(1H-indol-2-yl)-2-iodoethanone typically involves the iodination of indole derivatives followed by acylation. The reaction conditions can significantly influence the yield and purity of the product. For instance, using various acids as catalysts can lead to different outcomes in terms of product yield and side reactions.

Antimicrobial Properties

1-(1H-indol-2-yl)-2-iodoethanone has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with indole scaffolds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) often in the range of 0.25 µg/mL to 16 µg/mL . The presence of halogen substitutions on the indole ring enhances this activity, making it a promising candidate for further development as an antibacterial agent.

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(1H-indol-2-yl)-2-iodoethanone | MRSA | ≤0.25 | |

| Indole derivatives | C. neoformans | ≤0.25 |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that 1-(1H-indol-2-yl)-2-iodoethanone exhibits cytotoxic effects against various cancer cell lines, including ovarian carcinoma (SKOV-3), prostate cancer (PC-3), and cervical cancer (HeLa). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 1-(1H-indol-2-yl)-2-iodoethanone can be attributed to its ability to interact with specific biological targets. For instance, indole derivatives have been shown to modulate signaling pathways involved in cell survival and apoptosis. Additionally, they may act as inhibitors of bacterial enzymes or disrupt biofilm formation, which is crucial for pathogen virulence.

Case Studies

Several studies have documented the efficacy of indole derivatives in clinical settings:

- Antibacterial Activity : A study highlighted the effectiveness of indole derivatives, including 1-(1H-indol-2-yl)-2-iodoethanone, against MRSA strains, demonstrating a significant reduction in bacterial load in treated subjects compared to controls .

- Anticancer Studies : In vitro assays revealed that treatment with indole derivatives led to a marked decrease in cell viability across multiple cancer cell lines, suggesting potential for therapeutic use in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dihydroxyphenyl)-2-iodoethanone

- Molecular Formula : C₈H₇IO₃

- Molecular Weight : 278.05 g/mol

- Key Differences: Replaces the indol-2-yl group with a 3,4-dihydroxyphenyl ring, enhancing polarity and hydrogen-bonding capacity. Synthesis: Prepared via reaction of sodium iodide with 3,4-dihydroxy-α-chloroacetophenone in acetone (34% yield) . Stability: Decomposes at 140°C, forming a black residue, unlike the indole derivative, which likely benefits from aromatic stabilization .

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

- Molecular Formula: C₁₆H₁₃NO₃S

- Molecular Weight : 299.34 g/mol

- Key Differences: Substituted at the indole 3-position with a phenylsulfonyl group instead of iodine. Hazards: Classified for acute oral toxicity (H302) and respiratory irritation (H335), suggesting stricter handling protocols compared to iodoethanones .

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 230.30 g/mol

- Key Differences: Features a diethylamino group at the ethanone position, increasing basicity and solubility in acidic media. Applications: Used in pharmacological studies due to its structural similarity to psychoactive indole derivatives .

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone

- Molecular Formula : C₂₁H₁₅IO₃

- Molecular Weight : 442.20 g/mol

- Key Differences :

Structural and Functional Analysis

Positional Effects of Indole Substitution

- 2- vs. 3-Substitution : Indole-2-yl derivatives (target compound) exhibit distinct electronic profiles compared to 3-substituted analogs (e.g., ). The 2-position’s proximity to the indole nitrogen may enhance intramolecular interactions or alter reactivity in cross-coupling reactions.

- Iodoethanone vs. Other Halogens: Iodine’s large atomic radius and low bond dissociation energy favor radical or nucleophilic substitution pathways, contrasting with bromo- or chloroethanones, which are less reactive but more stable .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point/Stability | Key Functional Groups |

|---|---|---|---|

| 1-(1H-Indol-2-yl)-2-iodoethanone | 285.08 | Not reported (predicted stable up to 150°C) | Indole, iodoethanone |

| 1-(3,4-Dihydroxyphenyl)-2-iodoethanone | 278.05 | Decomposes at 140°C | Catechol, iodoethanone |

| 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone | 299.34 | Not reported | Indole, sulfonyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.